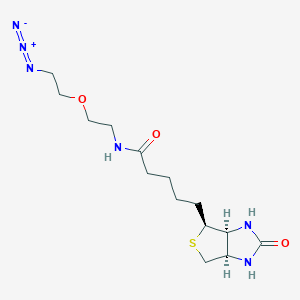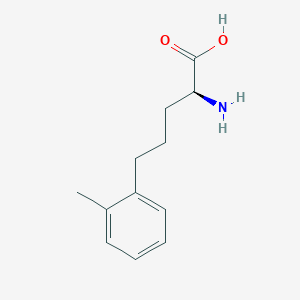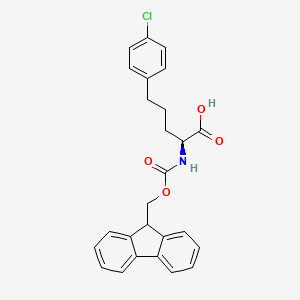![molecular formula C20H36N6O5S B8229332 N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide](/img/structure/B8229332.png)
N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide is a biotin polyethylene glycol reagent containing a polyethylene glycol chain linked to a terminal azide. This compound is notable for its ability to react with alkyne, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via click chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide typically involves the following steps:
Formation of the polyethylene glycol chain: The polyethylene glycol chain is synthesized by reacting ethylene oxide with a suitable initiator under controlled conditions.
Introduction of the azide group: The terminal hydroxyl group of the polyethylene glycol chain is converted to an azide group using sodium azide in the presence of a suitable solvent.
Coupling with biotin: The azide-functionalized polyethylene glycol chain is then coupled with biotin using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using nuclear magnetic resonance spectroscopy and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne to form stable triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes. The reaction is typically carried out in the presence of a suitable solvent such as dimethyl sulfoxide or tetrahydrofuran.
Substitution Reactions: Sodium azide is used to introduce the azide group, while other reagents such as triphenylphosphine can be used to convert the azide group to other functional groups.
Major Products
The major products formed from these reactions include triazole-linked compounds and various substituted derivatives of this compound .
Applications De Recherche Scientifique
N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide involves the formation of stable triazole linkages through click chemistry reactions. The azide group reacts with alkynes, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne to form triazole rings, which are highly stable and resistant to hydrolysis. This property makes the compound useful for bioconjugation and drug delivery applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide: Contains a polyethylene glycol chain linked to a terminal azide.
Uniqueness
This compound is unique due to its ability to form stable triazole linkages through click chemistry reactions. This property makes it highly versatile for use in various scientific research applications, including bioconjugation, drug delivery, and the synthesis of complex molecules .
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N6O5S/c21-26-23-8-4-10-30-12-14-31-13-11-29-9-3-7-22-18(27)6-2-1-5-17-19-16(15-32-17)24-20(28)25-19/h16-17,19H,1-15H2,(H,22,27)(H2,24,25,28)/t16-,17-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRUPFYKMKUSDC-LNLFQRSKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(pyridin-2-yldisulfanyl)propanoic acid](/img/structure/B8229340.png)
![Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)-](/img/structure/B8229348.png)

![4a,7a-Dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8229356.png)
